molecular formula C7H13ClN4O2 B6223974 methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2763741-55-3

methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No. B6223974
CAS RN: 2763741-55-3
M. Wt: 220.7
InChI Key:
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Description

Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride (MTAH) is an organic compound and is a derivative of 1H-1,2,3-triazole. It is a colorless crystalline solid, soluble in water and organic solvents. MTAH has been used in a variety of scientific research applications, including biochemistry and physiology, due to its unique characteristics.

Scientific Research Applications

Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used in a variety of scientific research applications due to its unique characteristics. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the formation of carbon-carbon bonds. It has also been used as a bioactive compound in biochemistry and physiology research. methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used to study the structure and function of enzymes, to identify new drug targets, and to study the effects of drugs on cellular processes.

Mechanism of Action

Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride acts as a ligand in coordination chemistry, binding to metal ions to form complexes. In biochemistry and physiology research, methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride binds to enzymes, modulating their activity and affecting the biochemical and physiological processes in which they are involved.
Biochemical and Physiological Effects
methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used in biochemistry and physiology research to study the effects of drugs on cellular processes. It has been found to be effective in modulating the activity of enzymes involved in signal transduction, metabolism, and cell cycle control. methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its solubility in water and organic solvents makes it easy to work with. methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is also relatively stable, making it suitable for long-term storage. However, methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride does have some limitations. It is not very soluble in polar solvents, and it is not very stable in acidic or basic solutions.

Future Directions

Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has potential applications in a variety of fields, including drug discovery, biochemistry, and physiology research. It has potential as a drug target, and its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for the development of new drugs. methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride could also be used to study the structure and function of enzymes, as well as the effects of drugs on cellular processes. Additionally, methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride could be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the formation of carbon-carbon bonds.

Synthesis Methods

Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can be synthesized using a variety of methods, including the classical Vilsmeier-Haack reaction, the Biginelli reaction, and the Ugi multicomponent reaction. The Vilsmeier-Haack reaction involves the reaction of an amine with a chloroform-phosphorus oxychloride reagent to form an aldehyde, which is then reacted with a substituted 1,2,3-triazole to form methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride. The Biginelli reaction is a three-component reaction that involves the reaction of an aldehyde, an amine, and an acid to form methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride. The Ugi multicomponent reaction involves the reaction of an aldehyde, an amine, and an isocyanide to form methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride' involves the reaction of methyl 4-azido-2-carboxylate with (R)-2-aminopropanol, followed by reduction of the resulting azide intermediate and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Methyl 4-azido-2-carboxylate", "(R)-2-aminopropanol", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl 4-azido-2-carboxylate is reacted with (R)-2-aminopropanol in the presence of a catalyst to form the corresponding azide intermediate.", "Step 2: The azide intermediate is reduced using sodium borohydride to form the corresponding amine intermediate.", "Step 3: The amine intermediate is reacted with hydrochloric acid to form the final product, methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride." ] }

CAS RN

2763741-55-3

Product Name

methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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